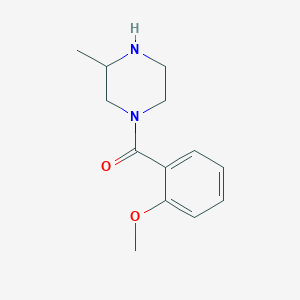

1-(2-Methoxybenzoyl)-3-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2-Methoxybenzoyl)-3-methylpiperazine” is a chemical compound with the empirical formula C12H16N2O2 and a molecular weight of 220.27 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

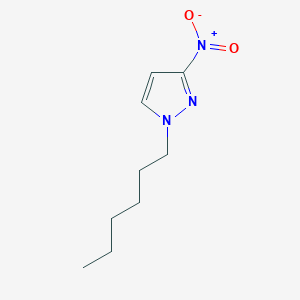

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=C(N1CCNCC1)C2=CC=CC=C2OC . This notation provides a way to represent the structure using ASCII characters. It indicates that the molecule consists of a piperazine ring (N1CCNCC1) attached to a methoxybenzoyl group (O=C(C2=CC=CC=C2OC)).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1-(2-Methoxybenzoyl)-3-methylpiperazine is Bruton’s tyrosine kinase (BTK) . BTK is an important component of antigen-dependent B-cell receptor signaling that regulates B-cell development and maturation . It is also implicated in major processes of B-cell malignancies, including chronic lymphocytic leukemia and small lymphocytic lymphoma (CLL/SLL), mantle cell lymphoma (MCL), Waldenström macroglobulinemia (WM) and other non-Hodgkin lymphomas .

Mode of Action

This compound, also known as Pirtobrutinib, is a highly selective, non-covalent, reversible BTK inhibitor . It binds to BTK at non-Cys481 amino acids , which is different from the prototypical BTK inhibitor ibrutinib that binds at the C481 residue . This unique binding mechanism helps to overcome resistance due to mutations at the covalent C481 binding site, a common issue with other BTK inhibitors .

Biochemical Pathways

The inhibition of BTK by this compound affects the B-cell receptor signaling pathway . This leads to decreased B-cell proliferation and survival, thereby inhibiting the growth of B-cell malignancies .

Result of Action

The inhibition of BTK by this compound leads to decreased B-cell proliferation and survival . This results in the reduction of B-cell malignancies, including CLL/SLL, MCL, WM, and other non-Hodgkin lymphomas . In clinical trials, Pirtobrutinib showed promising efficacy in adult patients with MCL who had previously been treated with a BTK inhibitor .

Propiedades

IUPAC Name |

(2-methoxyphenyl)-(3-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-10-9-15(8-7-14-10)13(16)11-5-3-4-6-12(11)17-2/h3-6,10,14H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZCACCCYSPTJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B6362059.png)

![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)

![2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6362115.png)

![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362119.png)

![3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362128.png)

![1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole](/img/structure/B6362129.png)